Bicyclo[1.1.1]pentan-1-yltrifluoroborate
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Overview
Description
Bicyclo[11The bicyclo[1.1.1]pentane (BCP) framework is known for its rigidity and three-dimensional shape, which makes it an attractive bioisostere for para-substituted benzene rings in drug design . The trifluoroborate group adds further versatility, enabling various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentan-1-yltrifluoroborate typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including trifluoroborates, through subsequent reactions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentan-1-yltrifluoroborate often relies on scalable reactions that can be performed in flow systems. For example, a general scalable reaction between alkyl iodides and propellane has been reported, which provides bicyclo[1.1.1]pentane iodides in milligram to kilogram quantities using light without the need for catalysts or additives . This method can be adapted for the production of trifluoroborate derivatives.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentan-1-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions:
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, such as radical addition across the central bond of propellane.
Oxidation and Reduction: While specific examples of oxidation and reduction reactions involving this compound are less common, the presence of the trifluoroborate group suggests potential for such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl iodides, nucleophiles, and radical initiators. Reaction conditions often involve light-induced processes, particularly for radical reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while radical reactions can lead to complex multi-component products .
Scientific Research Applications
Bicyclo[1.1.1]pentan-1-yltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentan-1-yltrifluoroborate involves its ability to mimic the geometry and electronic properties of para-substituted benzene rings. This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of drug candidates . The trifluoroborate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-1-yltrifluoroborate is unique compared to other similar compounds due to its combination of the rigid bicyclo[1.1.1]pentane core and the versatile trifluoroborate group. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but may have different functional groups, such as halides or amines.
Phenyl Ring Bioisosteres: Compounds that mimic the properties of para-substituted benzene rings, such as cubanes and higher bicycloalkanes.
Biological Activity
Bicyclo[1.1.1]pentan-1-yltrifluoroborate (BCP) is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCP, focusing on its role as a bioisostere, its impact on drug design, and specific case studies demonstrating its efficacy.
1. Overview of Bicyclo[1.1.1]pentane
Bicyclo[1.1.1]pentane (BCP) is characterized by its three-dimensional structure, which allows it to serve as a non-classical phenyl ring bioisostere. This structural feature contributes to improved metabolic stability and altered pharmacokinetic properties compared to traditional aromatic compounds.
BCP's biological activity is primarily attributed to its ability to replace conventional aromatic rings in drug candidates, which can enhance solubility, permeability, and metabolic stability:
- Metabolic Stability : BCP derivatives have shown reduced susceptibility to metabolic pathways that typically degrade phenyl-containing compounds, such as amide hydrolysis .
- Inflammation Modulation : Certain BCP-containing compounds have been evaluated for their anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .
3.1 Anti-Inflammatory Activity
A study synthesized four BCP-containing lipoxin A4 mimetics (BCP-sLXms) and evaluated their effects on inflammatory responses:
- Compound 6a demonstrated high anti-inflammatory activity with an IC50 in the picomolar range, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity by approximately 50% and downregulating cytokine release (e.g., TNFα, MCP1) .
Compound | IC50 (nM) | Effect on Cytokines |
---|---|---|
6a | <0.001 | ↓ TNFα, MCP1 |
6b | 0.5 | ↓ MIP1α |
3.2 γ-Secretase Inhibition
Another study replaced the para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif:
- The new compound exhibited comparable enzyme inhibition with enhanced passive permeability and solubility, leading to improved oral absorption characteristics (~4-fold increase in Cmax and AUC values) .
3.3 IDO1 Inhibition
Research focused on IDO1 inhibitors revealed that replacing the central phenyl ring with a BCP resulted in:
- A compound that maintained excellent potency while exhibiting improved pharmacokinetic profiles, including reduced clearance and extended half-life .
Compound | HeLa IC50 (nM) | Oral Bioavailability (%) |
---|---|---|
Original | 5.0 | 15 |
BCP | 3.1 | >40 |
4. Advantages of Bicyclo[1.1.1]pentane in Drug Design
The incorporation of BCP into drug candidates offers several advantages:
- Enhanced Solubility : BCPs improve aqueous solubility, which is critical for oral bioavailability.
- Reduced Toxicity : They mitigate risks associated with traditional aromatic structures, such as genotoxicity linked to aniline derivatives .
- Diverse Applications : BCPs are being explored across various therapeutic areas, including oncology and inflammation modulation.
5. Conclusion
This compound represents a promising scaffold in medicinal chemistry due to its unique properties as a bioisostere of the phenyl ring. Its ability to enhance metabolic stability and modulate biological activity makes it a valuable tool in drug design and development.
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZXFAQHVXHJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)C2)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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